2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

Catalog No.
S1789721
CAS No.
7295-85-4
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

CAS Number

7295-85-4

Product Name

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1

InChI Key

PFTAWBLQPZVEMU-DZGCQCFKSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Synonyms

3,3',4',5,7-Pentahydroxyflavan

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Antioxidant Powerhouse

Catechins, particularly epigallocatechin gallate (EGCG), exhibit potent antioxidant properties []. Their chemical structure allows them to scavenge free radicals and prevent oxidative stress in cells, which is linked to various chronic diseases [].

Potential Role in Cancer Prevention

Studies suggest catechins might play a role in cancer prevention. They may inhibit cancer cell growth, proliferation, and angiogenesis (blood vessel formation in tumors) []. However, further research is needed to determine their effectiveness in human clinical trials [].

Antibacterial and Antiviral Effects

Research indicates catechins possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and viruses []. They may also reduce the virulence of pathogens by hindering toxin production []. This opens doors for exploring their use in combating bacterial and viral infections.

Anti-inflammatory Properties

Catechins exhibit anti-inflammatory effects by modulating inflammatory pathways within the body []. This makes them potential candidates for research on inflammatory diseases like arthritis and inflammatory bowel disease [].

Neuroprotective Potential

Studies suggest catechins might have neuroprotective properties. They may improve cognitive function and protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more research is required to understand their precise mechanisms and potential therapeutic applications.

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly known as (-)-Epicatechin, is a flavonoid compound predominantly found in various plants, particularly in green tea. This compound is characterized by its unique chroman structure featuring three hydroxyl groups at the 3, 5, and 7 positions of the chroman ring and two additional hydroxyl groups on the phenolic ring. Its molecular formula is C15H14O6, and it has a molecular weight of approximately 290.27 g/mol. The compound exhibits a white to yellow crystalline appearance and is soluble in water and alcohol .

The primary scientific interest in catechin stems from its potential health benefits. The proposed mechanisms include:

  • Antioxidant activity: Catechin's free radical scavenging properties may help protect cells from oxidative damage linked to various chronic diseases [].
  • Anti-inflammatory effects: Catechins might modulate inflammatory pathways, potentially benefiting conditions like arthritis [].
Typical of flavonoids:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Methylation: Hydroxyl groups can be methylated using methylating agents like dimethyl sulfate.
  • Glycosylation: It can react with sugar moieties to form glycosides, enhancing its solubility and bioactivity.

These reactions are crucial for modifying the compound's properties and enhancing its biological activities.

This compound exhibits significant biological activities:

  • Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and pathways.
  • Cardiovascular Benefits: Research suggests it may improve endothelial function and reduce blood pressure.
  • Neuroprotective Effects: It has potential in protecting neuronal cells against damage associated with neurodegenerative diseases .

Several methods have been developed for synthesizing 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol:

  • Extraction from Natural Sources: The primary method involves extracting the compound from green tea leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes often involve the condensation of catechin derivatives with appropriate phenolic compounds under acidic conditions.
  • Biotechnological Approaches: Using microbial fermentation processes to produce flavonoids from precursor compounds.

These methods vary in efficiency and yield depending on the source and conditions used.

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol has diverse applications:

  • Nutraceuticals: Used in dietary supplements for its health benefits.
  • Cosmetics: Incorporated into skincare products due to its antioxidant properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects against various diseases, including cancer and cardiovascular disorders.

Studies have shown that 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol interacts with various biological molecules:

  • Protein Binding: It binds to proteins involved in cellular signaling pathways, modulating their activity.
  • Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase involved in inflammatory processes.
  • Metal Ion Chelation: The compound can chelate metal ions, potentially reducing metal-induced oxidative stress .

Several compounds share structural similarities with 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
CatechinContains similar chroman structureFound abundantly in green tea; higher antioxidant capacity
Epicatechin GallateGallate ester of epicatechinExhibits stronger anti-cancer properties
QuercetinFlavonol with multiple hydroxyl groupsKnown for its anti-inflammatory effects
ResveratrolStilbene structure with hydroxyl groupsNotable for its role in heart health

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is unique due to its specific arrangement of hydroxyl groups which enhances its antioxidant capacity compared to these similar compounds.

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 g/mol

Monoisotopic Mass

290.07903816 g/mol

Heavy Atom Count

21

Melting Point

214 °C

UNII

8R1V1STN48
5J4Y243W61

Wikipedia

Catechin

Use Classification

Cosmetics -> Astringent

Dates

Modify: 2023-08-15

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